molecular formula C6H12Cl3N3S B6268257 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride CAS No. 1955522-81-2

5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B6268257
CAS No.: 1955522-81-2
M. Wt: 264.6 g/mol
InChI Key: IQFLCRNAEWQFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride is an organic compound belonging to the thiazolamine class of molecules. It is a white crystalline solid with a molecular formula of C5H10Cl2N2S2 and a molecular weight of 219.09 g/mol. This compound is primarily used in scientific research applications, as it has demonstrated a range of biochemical and physiological effects.

Scientific Research Applications

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has been used to investigate the effects of various hormones, such as insulin and glucagon, on the metabolism of glucose. It has also been used to investigate the effects of various drugs, such as opioids and cannabinoids, on the central nervous system. Additionally, it has been used to investigate the effects of various toxins, such as lead and mercury, on the human body.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride is not fully understood, however, it is believed to interact with various receptors and enzymes in the body to produce its biochemical and physiological effects. Specifically, it is believed to interact with the insulin receptor and the glucagon receptor, as well as various enzymes involved in the metabolism of glucose, such as hexokinase and glucokinase. Additionally, it is believed to interact with various opioid receptors and cannabinoid receptors, as well as various enzymes involved in the metabolism of drugs, such as cytochrome P450.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of the insulin receptor and the glucagon receptor, as well as various enzymes involved in the metabolism of glucose, such as hexokinase and glucokinase. Additionally, it has been shown to increase the activity of various opioid receptors and cannabinoid receptors, as well as various enzymes involved in the metabolism of drugs, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride has a range of advantages and limitations when used in laboratory experiments. One of the main advantages is its high solubility in water, which makes it easy to prepare and use in experiments. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is also relatively expensive and can be toxic in high doses, making it unsuitable for certain experiments.

Future Directions

Given the range of biochemical and physiological effects of 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride, there are a number of potential future directions for research. One potential direction is to investigate the potential therapeutic applications of this compound, such as the treatment of diabetes and other metabolic diseases. Additionally, further research could be conducted to investigate the effects of this compound on other receptors and enzymes, such as those involved in the metabolism of drugs and toxins. Finally, further research could be conducted to investigate the potential adverse effects of this compound and to develop safer and more effective formulations.

Synthesis Methods

5-(Aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride can be synthesized from 4-chloro-N,N-dimethyl-1,3-thiazol-2-amine via a three-step synthetic process. The first step involves the reaction of 4-chloro-N,N-dimethyl-1,3-thiazol-2-amine with formaldehyde and aqueous sodium hydroxide to form 4-chloro-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride. The second step involves the reaction of the hydrochloride with ethylenediamine to form 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine. Finally, the third step involves the reaction of 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine with hydrochloric acid to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride involves the reaction of 4-chloro-2-amino-N,N-dimethylthiazole with formaldehyde and hydrochloric acid to form 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine. This compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-chloro-2-amino-N,N-dimethylthiazole", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloro-2-amino-N,N-dimethylthiazole is reacted with formaldehyde and hydrochloric acid to form 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine.", "Step 2: 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine is reacted with hydrochloric acid to form the dihydrochloride salt." ] }

1955522-81-2

Molecular Formula

C6H12Cl3N3S

Molecular Weight

264.6 g/mol

IUPAC Name

5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C6H10ClN3S.2ClH/c1-10(2)6-9-5(7)4(3-8)11-6;;/h3,8H2,1-2H3;2*1H

InChI Key

IQFLCRNAEWQFEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(S1)CN)Cl.Cl.Cl

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.